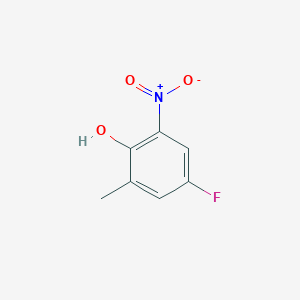

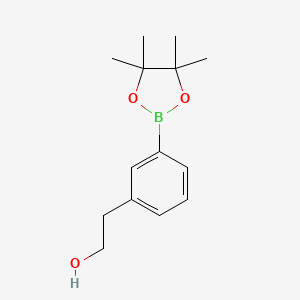

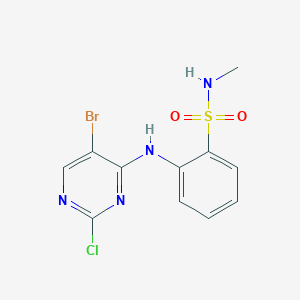

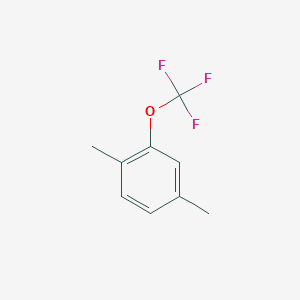

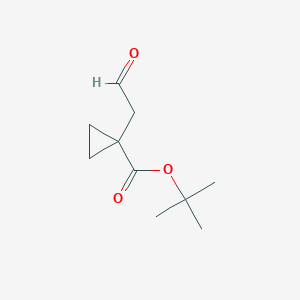

![molecular formula C13H21N3O2 B1397240 Ethyl-3-Amino-4-{[2-(Dimethylamino)ethyl]-Amino}benzoat CAS No. 1220035-46-0](/img/structure/B1397240.png)

Ethyl-3-Amino-4-{[2-(Dimethylamino)ethyl]-Amino}benzoat

Übersicht

Beschreibung

Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of diblock copolymers . For instance, the synthesis of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) was achieved via RAFT . The copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene was shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 2-(Dimethylamino)ethyl methacrylate has a molecular weight of 157.21, a refractive index of 1.439, a boiling point of 182-192 °C, and a density of 0.933 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Krebstherapie: Medikamenten- und Gen-Lieferungssysteme

Derivate von Ethyl-3-Amino-4-{[2-(Dimethylamino)ethyl]-Amino}benzoat wurden hinsichtlich ihres Potenzials in der Krebstherapie untersucht. Die Struktur der Verbindung ermöglicht es, sie in Nanocarrier zu integrieren, um die gemeinsame Abgabe von Antikrebsmitteln und genetischem Material zu ermöglichen. Dieses duale Abgabesystem wurde entwickelt, um die therapeutische Wirksamkeit zu verbessern, indem Krebszellen mit einer Kombination aus Chemotherapie und Gentherapie angegriffen werden .

Stimuli-Responsive Medikamentenabgabe

Die Derivate der Verbindung können die Grundlage für stimuli-responsive Medikamentenabgabesysteme bilden. Diese Systeme können auf bestimmte physiologische Reize wie pH- oder Temperaturänderungen reagieren, um therapeutische Wirkstoffe an gezielten Stellen im Körper freizusetzen. Dieser Ansatz ist besonders nützlich bei der Behandlung von Krankheiten, bei denen die betroffenen Gewebe abnorme pH-Werte oder Temperaturen aufweisen .

Polymersynthese und -modifikation

This compound wird bei der Synthese von Polymeren mit präziser Kontrolle über das Kettenwachstum verwendet. Diese Polymere, wie z. B. Poly(2-(Dimethylamino)ethylmethacrylat), finden Anwendungen bei der Herstellung von Materialien mit niedriger Dispersität für verschiedene biomedizinische Anwendungen .

Antikrebsaktivität

Forschungen haben gezeigt, dass bestimmte Derivate von this compound eine Antikrebsaktivität gegen Magenkrebs aufweisen. Diese Verbindungen wurden an verschiedenen menschlichen Magenkrebszelllinien getestet, was ihr Potenzial als therapeutische Wirkstoffe zeigt .

Gen-Lieferung

Die kationische Natur der Derivate der Verbindung macht sie geeignet, elektrostatische Komplexe mit anionischen Biomolekülen wie DNA und RNA zu bilden. Diese Eigenschaft wird in Gen-Lieferungssystemen genutzt, wo diese Komplexe den Transfer von genetischem Material in Zellen erleichtern können .

Mukosale Medikamentenabgabe

Aufgrund seiner Fähigkeit, mit Schleimhäuten zu interagieren, werden Derivate von this compound für mukosale Medikamentenabgabesysteme untersucht. Diese Systeme können für die lokalisierte Freisetzung von Medikamenten in Schleimhautgeweben wie der okulären Oberfläche oder dem Magen-Darm-Trakt verwendet werden .

Nanoreaktoren und künstliche Organellen

Die Derivate der Verbindung können zur Herstellung von Nanoreaktoren oder künstlichen Organellen verwendet werden. Diese nanoskaligen Geräte ahmen die Funktionen biologischer Organellen nach und können für biochemische Reaktionen oder als Abgabefahrzeuge für Enzyme und andere biologisch aktive Substanzen verwendet werden .

Thermosensitive Anwendungen

Die thermosensitiven Eigenschaften von Derivaten von this compound werden in Anwendungen ausgenutzt, bei denen Temperaturänderungen eine Reaktion auslösen können. Dies umfasst thermosensitive Gele und Beschichtungen, die ihre Eigenschaften in Abhängigkeit von der Umgebungstemperatur ändern können .

Wirkmechanismus

Mode of Action

It is known that the compound is used as a photo-initiator . Photo-initiators are compounds that produce reactive species when exposed to light, initiating a polymerization process .

Result of Action

As a photo-initiator, it is likely involved in the initiation of polymerization processes when exposed to light .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate plays a vital role in biochemical reactions, particularly as a photoinitiator in visible light systems . It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it is used as a co-initiator with camphorquinone to form self-adhesive composites for photosensitizers in dental materials . The nature of these interactions involves the activation of photoinitiators, leading to the initiation of polymerization reactions.

Cellular Effects

Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate has notable effects on various types of cells and cellular processes. It influences cell function by acting as a photoinitiator, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s strong estrogenic activity also plays a role in its cellular effects, particularly in applications such as ultraviolet filters in sunscreens .

Molecular Mechanism

The molecular mechanism of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate involves its interaction with biomolecules at the molecular level. It acts as a photoinitiator, where it absorbs light and undergoes a chemical reaction that generates reactive species. These reactive species then interact with other molecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to initiate polymerization reactions is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its effectiveness can decrease over time due to degradation . Long-term effects observed in in vitro or in vivo studies include changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved biochemical reactions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage threshold is crucial for its safe and effective application in animal studies.

Metabolic Pathways

Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active forms. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells . The compound’s role in photoinitiation also contributes to its involvement in metabolic pathways related to polymerization reactions.

Transport and Distribution

The transport and distribution of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s hydrophilic nature allows it to be distributed efficiently within aqueous environments, enhancing its effectiveness in biochemical applications.

Subcellular Localization

Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role as a photoinitiator, as it ensures that the compound is present in the right location to initiate polymerization reactions effectively.

Eigenschaften

IUPAC Name |

ethyl 3-amino-4-[2-(dimethylamino)ethylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-4-18-13(17)10-5-6-12(11(14)9-10)15-7-8-16(2)3/h5-6,9,15H,4,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRORXLMYOVOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NCCN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

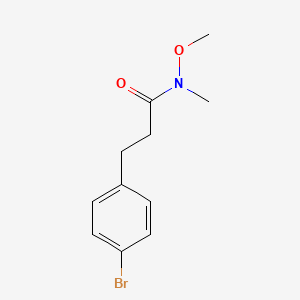

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

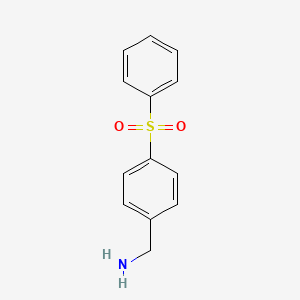

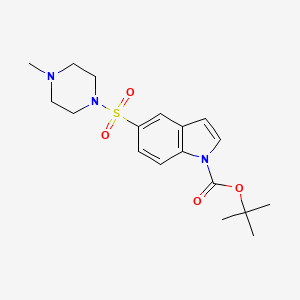

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine](/img/structure/B1397158.png)

![3-Boc-7-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B1397163.png)

![(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B1397168.png)

![tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B1397173.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde](/img/structure/B1397179.png)